4-((6-acetamidopyridazin-3-yl)thio)-N-(4-sulfamoylphenyl)butanamide
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Overview
Description
4-((6-Acetamidopyridazin-3-yl)thio)-N-(4-sulfamoylphenyl)butanamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a pyridazine ring, an acetamido group, a sulfamoylphenyl group, and a butanamide chain. Its unique chemical configuration suggests it may have interesting biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-sulfamoylphenyl)butanamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Acetamido Group: Acetylation of the pyridazine ring is achieved using acetic anhydride in the presence of a base such as pyridine.
Thioether Formation: The thiol group is introduced by reacting the acetamidopyridazine with a suitable thiol reagent under basic conditions.
Attachment of the Sulfamoylphenyl Group: This step involves the reaction of the thioether intermediate with a sulfonamide derivative under nucleophilic substitution conditions.
Formation of the Butanamide Chain: The final step involves the amidation reaction, where the intermediate is reacted with butanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the pyridazine ring, potentially leading to amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced pyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer activities.
Medicine
In medicine, the compound could be explored as a lead compound for drug development. Its ability to interact with biological targets such as enzymes or receptors makes it a candidate for therapeutic applications.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-sulfamoylphenyl)butanamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the sulfonamide group suggests potential interactions with enzymes that have sulfonamide-binding sites, while the pyridazine ring could interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
4-((6-Aminopyridazin-3-yl)thio)-N-(4-sulfamoylphenyl)butanamide: Similar structure but with an amino group instead of an acetamido group.
4-((6-Acetamidopyridazin-3-yl)thio)-N-(4-methylphenyl)butanamide: Similar structure but with a methylphenyl group instead of a sulfamoylphenyl group.
Uniqueness
The uniqueness of 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-sulfamoylphenyl)butanamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both acetamido and sulfamoyl groups allows for specific interactions with biological targets, potentially leading to unique pharmacological effects.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(4-sulfamoylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S2/c1-11(22)18-14-8-9-16(21-20-14)26-10-2-3-15(23)19-12-4-6-13(7-5-12)27(17,24)25/h4-9H,2-3,10H2,1H3,(H,19,23)(H2,17,24,25)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLULPBQJSZZYNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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